molecular formula C42H30O16 B1665961 Amentoflavone hexaacetate CAS No. 17482-37-0

Amentoflavone hexaacetate

Cat. No. B1665961
CAS RN: 17482-37-0
M. Wt: 790.7 g/mol
InChI Key: ZOWFPOHSDODQAG-UHFFFAOYSA-N
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Description

Amentoflavone hexaacetate is a 3,5-cyclic nucleotide phosphodiesterase inhibitor . It has anti-angiogenic and anti-metastatic effects . Amentoflavone is a naturally occurring biflavonoid first identified in Selaginella species in 1971 . It is a constituent of numerous plants, including species from Calophyllaceae, Cupressaceae, Euphorbiaceae, Selaginellaceae, etc .


Synthesis Analysis

The biosynthetic pathway of amentoflavones is still not well understood . Most of the research is concentrated on their biochemical properties as well as their bioactive potential .


Molecular Structure Analysis

Amentoflavone, 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, consists of an apigenin dimer, linked by a C3′-C80″ covalent bond and containing a total of six hydroxyl groups positioned at C5, C7, C4′, C5″, C7″, and C4‴ .


Chemical Reactions Analysis

Amentoflavone displays a competitive-non-competitive mixed type of inhibition on CYP2C9 or CYP3A4 by Lineweaver-Burk plot analysis .


Physical And Chemical Properties Analysis

The chemical formula of Amentoflavone hexaacetate is C42H30O16 . Its exact mass is 790.15 and its molecular weight is 790.670 .

Scientific Research Applications

Platelet Aggregation Inhibition

Amentoflavone hexaacetate has been synthesized from natural amentoflavone, a biflavonoid extracted from Viburnum lantana L. It has demonstrated potent inhibition of the aggregation of washed human platelets induced by ADP or collagen. This suggests a role for amentoflavone hexaacetate in the modulation of platelet aggregation and potential therapeutic applications in conditions related to abnormal platelet aggregation (Beretz et al., 1986).

Antiviral Activities

Biflavonoids, including amentoflavone hexaacetate, have been evaluated for their antiviral activities against a number of viruses including respiratory viruses and herpes viruses. These findings indicate the potential of amentoflavone hexaacetate in antiviral therapeutics (Lin et al., 1999).

Cytoprotection in Human Cells

Research has shown that amentoflavone has notable antagonistic effects on injury induced by lipopolysaccharide to human umbilical vein endothelial cells. The study suggests potential cytoprotective functions of amentoflavone in human cells, which could have implications for treatments of cell injury and related conditions (Yao et al., 2016).

Antifungal Effects

Amentoflavone has been found to exhibit potent antifungal activity against pathogenic fungal strains. This activity suggests a potential for amentoflavone in the development of antifungal agents, particularly in the treatment of fungal infections (Jung et al., 2006).

Neuroprotection

Amentoflavone has shown neuroprotective effects in epilepsy models. It effectively prevented epilepsy in a mouse kindling model, suggesting its potential use in the treatment of neurological disorders such as epilepsy (Zhang et al., 2015).

Anticancer Activities

Studies have indicated that amentoflavone can induce apoptotic cell death in various cancer cell lines, including breast cancer cells. This suggests the potential of amentoflavone in cancer therapy, particularly in inducing apoptosis in cancer cells (Pei et al., 2012).

Blood-Brain Barrier Penetration

Amentoflavone has demonstrated the ability to pass the blood-brain barrier in vitro, which is significant for its potential use in treating central nervous system disorders (Gutmann et al., 2002).

Anti-Inflammatory Activity

It inhibits the production of nitric oxide in macrophages and blocks lipopolysaccharide-induced expression of inducible nitric oxide synthase, suggesting its use in anti-inflammatory therapies (Woo et al., 2005).

properties

IUPAC Name

[4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O16/c1-19(43)51-27-10-7-25(8-11-27)33-17-31(50)41-38(56-24(6)48)18-37(55-23(5)47)39(42(41)58-33)29-13-26(9-12-32(29)53-21(3)45)34-16-30(49)40-35(54-22(4)46)14-28(52-20(2)44)15-36(40)57-34/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWFPOHSDODQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)C4=C(C=CC(=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169906
Record name Amentoflavone hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amentoflavone hexaacetate

CAS RN

17482-37-0
Record name Amentoflavone hexaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amentoflavone hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
A Beretz, F Briançon-Scheid, A Stierlé, G Corre… - Biochemical …, 1986 - Elsevier
Amentoflavone hexaacetate (AmAc) was synthesized from natural amentoflavone (Am), a biflavonoid extracted from Viburnum lantana L. Am does not inhibit aggregation of intact …
Number of citations: 48 www.sciencedirect.com
M Okigawa, CW Hwa, N Kawano, W Rahman - Phytochemistry, 1971 - Elsevier
… The acetate was prepared and identified with amentoflavone hexaacetate (mixed mp and NMR spectra). Fraction 3 (65 mg) was recrystallized and acetylated to give the acetate, mp 205…
Number of citations: 69 www.sciencedirect.com
R Saponara, E Bosisio - Journal of natural products, 1998 - ACS Publications
… On the other hand, it appears that platelet PDE was better inhibited by amentoflavone hexaacetate than amentoflavone. Adipocyte PDE has a different sensitivity to inhibitors, compared …
Number of citations: 76 pubs.acs.org
JP Kutney, JE Hall - Phytochemistry, 1971 - Elsevier
… The acetate was prepared and identified with amentoflavone hexaacetate (mixed mp and NMR spectra). Fraction 3 (65 mg) was recrystallized and acetylated to give the acetate, mp 205…
Number of citations: 12 www.sciencedirect.com
NY Yang, WW Tao, JA Duan - Journal of Food and Drug Analysis, 2009 - jfda-online.com
A reversed-phase high performance liquid chromatographic method was developed to simultaneously determine two major biflavones, amentoflavone and hinokiflavone, in Trogopterus …
Number of citations: 5 www.jfda-online.com
KR Markham, A Franke, BPJ Molloy, RF Webby - Phytochemistry, 1990 - Elsevier
Flavonoids common to both Libocedrus bidwillii and L. plumosa, which were sampled throughout New Zealand, are: kaempferol and quercetin 3-rhamnoside, kaempferol and quercetin …
Number of citations: 38 www.sciencedirect.com
M Aqll - 1975 - core.ac.uk
Blflavones from the leaves of Ochna aauarrosa Unn (Ochnaceae) i The isolation of some biflavanoids such at norelloflavone, fukugetln and Saharanflavone from Guttiferat plants> …
Number of citations: 0 core.ac.uk
C Bailly - Journal of Ethnopharmacology, 2021 - Elsevier
Ethnopharmacological relevance Extracts of the plant Selaginella tamariscina (P.Beauv.) Spring (spike moss) are used for a long time in Asia, for the treatment of multiple diseases and …
Number of citations: 20 www.sciencedirect.com
G Leoncini, MG Signorello, D Bruzzese… - Biochemical …, 2004 - Elsevier
The effect on human platelets of 8-methyl-4-(1-piperazinyl)-7-(3-pyridinylmethoxy)-2H-1-benzopyran-2-one (RC414) was tested in vitro by measuring aggregation induced by several …
Number of citations: 21 www.sciencedirect.com
AAN Medeiros, FA Medeiros, TM Queiroz… - Revista Brasileira de …, 2010 - SciELO Brasil
… Inhibition of human platelet cyclic AMP phosphodiesterase and of platelet aggregation by a hemisynthetic flavonoid, amentoflavone hexaacetate. Biochem Pharmacol 35: 257-262. …
Number of citations: 8 www.scielo.br

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